[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone
Description
Properties
IUPAC Name |
[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS/c1-14-18(27-19(23-14)15-5-7-16(21)8-6-15)20(26)25-12-10-24(11-13-25)17-4-2-3-9-22-17/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQCENZNIBEBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl and pyridylpiperazine groups via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring’s C-2 and C-5 positions are susceptible to nucleophilic substitution. For example:
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Reaction with Amines : The methyl group at C-4 of the thiazole enhances electron density, facilitating substitution at C-5. In analogous compounds, phenacyl bromide reacts with thioamides under Hantzsch-thiazole synthesis conditions to form thiazole derivatives .
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Halogenation : Electrophilic aromatic substitution at the thiazole’s C-5 position can occur, though steric hindrance from the adjacent methyl group may limit reactivity .
Condensation Reactions at the Methanone Carbonyl
The carbonyl group participates in condensation reactions:
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Formation of Hydrazones : Reaction with hydrazines yields hydrazone derivatives, as seen in structurally similar compounds .
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Schiff Base Formation : Condensation with primary amines under anhydrous conditions produces imine-linked analogs, which are often explored for bioactivity .
Piperazine Functionalization
The piperazine moiety undergoes typical secondary amine reactions:
Cross-Coupling Reactions
The pyridyl group on the piperazine enables metal-catalyzed coupling:
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Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the pyridyl ring, as demonstrated in related piperazine-thiazole hybrids .
Biological Interactions via Molecular Docking
Though not a chemical reaction, the compound’s interactions with biological targets inform its reactivity:
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Competitive Binding : The fluorophenyl and pyridyl groups engage in π-π stacking and hydrogen bonding with enzyme active sites (e.g., kinases), mimicking ATP binding .
Key Synthetic Challenges:
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazole derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the disruption of cellular signaling pathways responsible for cell survival and proliferation.
Antimicrobial Properties
Thiazole compounds are known for their antimicrobial activities. Preliminary studies have shown that this specific compound possesses antibacterial effects against Gram-positive and Gram-negative bacteria. It has also shown antifungal activity, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Recent investigations suggest that compounds with a similar structure may provide neuroprotective benefits. The potential application of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's disease is being explored. The proposed mechanism involves the modulation of neuroinflammatory responses and the protection of neuronal cells from oxidative stress.
Anti-inflammatory Properties
The compound's anti-inflammatory potential has been highlighted in various studies. It may inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases. This property opens avenues for its use in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Case Studies
Mechanism of Action
The mechanism of action of [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Piperazine/Piperidine Variations
Key Observations :
- Replacement of the 2-pyridyl group with a 4-fluorophenyl in L102-0406 retains molecular weight but alters electronic properties due to fluorine’s electronegativity .
- Compound 53 (piperidine core) shows lower molecular weight and higher synthetic yield (58%) compared to benzhydryl derivatives (e.g., 6g, 230°C melting point) .
Analogues with Thiazole/Pyrazole Heterocycle Modifications
Key Observations :
Substituent Effects on Bioactivity and Physicochemical Properties
- Fluorine vs. Chlorine : Chlorophenyl-thiazole analogues (e.g., ) may exhibit altered lipophilicity (Cl: +0.71, F: +0.14 π substituent constants) compared to fluorophenyl, impacting membrane permeability .
- Sulfonamide vs. Methanone: Sulfonamide-containing derivatives (e.g., 6k, 6l in ) show higher melting points (132–230°C) due to hydrogen-bonding capacity, whereas methanone-linked compounds prioritize ketone-based reactivity .
- Piperazine vs.
Biological Activity
The compound [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone is a thiazole derivative that has gained interest in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H16FNO5S
- Molecular Weight : 421.5 g/mol
- IUPAC Name : 2-[4-[[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy]phenyl]sulfonylacetic acid
The structure of this compound features a thiazole ring, which is known for various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone have shown effectiveness against Mycobacterium tuberculosis (Mtb). One study reported that derivatives with structural similarities demonstrated IC50 values as low as 2.03 μM against Mtb strains, indicating potent activity with minimal cytotoxicity towards human lung fibroblast cells (MRC-5) at concentrations exceeding 128 μM .
Anticancer Activity
Thiazole compounds have also been evaluated for their anticancer properties. A study highlighted the ability of certain thiazole derivatives to induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound under review has been implicated in the modulation of cellular mechanisms that lead to programmed cell death, particularly in breast cancer cell lines .
The proposed mechanisms for the biological activity of thiazole derivatives like [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone include:
- Inhibition of Enzymatic Activity : Thiazoles can act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival.
- Induction of Ferroptosis : Some studies suggest that thiazoles with electrophilic groups can induce ferroptosis—a form of regulated cell death—by targeting glutathione peroxidase 4 (GPX4), a key regulator in cellular oxidative stress responses .
- Interference with DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in bacterial cells, contributing to their antimicrobial effects .
Study on Antitubercular Activity
A notable study synthesized a series of thiazole derivatives and evaluated their effectiveness against Mycobacterium tuberculosis. The most active compound displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra while exhibiting no toxicity towards MRC-5 cells . This selective inhibition highlights the potential for developing targeted therapies against tuberculosis.
Evaluation of Anticancer Properties
Another research effort focused on the anticancer potential of thiazole derivatives. The study assessed various analogs for their ability to inhibit cancer cell proliferation and induce apoptosis. The findings indicated that specific modifications to the thiazole structure enhanced cytotoxicity against several cancer cell lines while maintaining low toxicity towards normal cells .
Summary Table of Biological Activities
| Activity Type | Effectiveness | IC50/IC90 Values | Cell Line Used |
|---|---|---|---|
| Antitubercular | Significant activity | IC50: 2.32 μM | Mtb H37Ra |
| Anticancer | Induces apoptosis | Varies by compound | Breast cancer lines |
| Ferroptosis Induction | High potency | Not specified | Various cancer lines |
Q & A
Q. Q1. What are the common synthetic routes for preparing [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone?
Answer: The synthesis typically involves multi-step reactions:
Thiazole Ring Formation : React 4-fluorophenyl-substituted thiourea derivatives with α-halo ketones (e.g., bromoacetone) under basic conditions to form the 1,3-thiazole core .
Piperazine Coupling : Introduce the 4-(2-pyridyl)piperazine moiety via nucleophilic acyl substitution using activated carbonyl intermediates (e.g., acyl chlorides) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product.
Key Characterization : Confirm structure via -NMR (thiazole proton at δ 7.1–7.3 ppm), -NMR (carbonyl signal at ~170 ppm), and HRMS (exact mass validation) .
Advanced Synthesis Challenges
Q. Q2. How can researchers optimize reaction yields for the acylation step in this compound’s synthesis?
Answer: Optimization strategies include:
- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity during acyl transfer .
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., over-acylation) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Data-Driven Approach : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 acyl chloride:piperazine ratio) to maximize yield .
Basic Biological Activity Profiling
Q. Q3. What in vitro assays are suitable for evaluating this compound’s biological activity?
Answer:
- Enzyme Inhibition : Test against kinases (e.g., PI3K or MAPK) using fluorescence-based ATPase assays .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s affinity for GPCRs .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) to assess IC values .
Advanced Biological Target Identification
Q. Q4. How can contradictory activity data between in vitro and cell-based assays be resolved?
Answer: Potential factors and solutions:
- Membrane Permeability : Measure logP values (e.g., via shake-flask method) to assess cellular uptake limitations .
- Metabolic Stability : Incubate the compound with liver microsomes to identify rapid degradation pathways .
- Off-Target Effects : Perform proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .
Structure-Activity Relationship (SAR) Studies
Q. Q5. What structural modifications enhance this compound’s selectivity for kinase targets?
Answer: Proposed modifications based on SAR trends:
- Thiazole Substitution : Replace 4-methyl with bulkier groups (e.g., isopropyl) to improve hydrophobic pocket binding .
- Piperazine Optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the pyridyl ring to modulate receptor affinity .
- Methanone Linker : Replace the carbonyl with a sulfonamide group to reduce metabolic liability .
Data Contradiction Analysis
Q. Q6. How should researchers address discrepancies in spectroscopic data during characterization?
Answer:
Sample Purity : Verify via HPLC (≥95% purity) to exclude impurities affecting NMR/IR signals .
Solvent Artifacts : Use deuterated solvents (e.g., DMSO-d) and avoid residual protonated solvents .
Dynamic Effects : Perform variable-temperature NMR to identify conformational exchange broadening signals .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
